![molecular formula C15H19N5O3S B6537157 ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate CAS No. 1172426-81-1](/img/structure/B6537157.png)
ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
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Overview
Description
Pyrazole and thiazole are both important heterocyclic compounds that are often found in various pharmaceuticals and agrochemicals . They are known for their wide range of biological activities. Pyrazole is a simple aromatic ring organic compound that consists of a 5-membered ring with three carbon atoms and two nitrogen atoms . Thiazole, on the other hand, is a similar 5-membered ring but consists of three carbon atoms, one nitrogen atom, and one sulfur atom.
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . There are also other methods such as [3+2] cycloaddition reactions . Thiazole compounds can be synthesized through the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by techniques such as 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Pyrazole and thiazole compounds can undergo various chemical reactions. For example, pyrazoles can be synthesized through a [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of “Ethyl 5-amino-1-methylpyrazole-4-carboxylate” is 169.1811 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-3-20-11(5-7-16-20)13(21)18-14-17-10-6-8-19(9-12(10)24-14)15(22)23-4-2/h5,7H,3-4,6,8-9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXSTFSEPRDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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